molecular formula C52H67ClIrN2P B3102560 Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) CAS No. 1418483-59-6

Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

Cat. No. B3102560
CAS RN: 1418483-59-6
M. Wt: 978.7 g/mol
InChI Key: WOPBJABIVGWVDU-IUKTUPIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) is a useful research compound. Its molecular formula is C52H67ClIrN2P and its molecular weight is 978.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : A study by Kuklin et al. (2006) discusses iridium bis(phosphine) pincer complexes, which have applications in catalysis, particularly in alkane dehydrogenation. The reactivity of the chelated iridium atom in these complexes is significant for organic synthesis.

  • Enantioselective Hydrogenation : Iridium complexes with chiral phosphine-oxazoline ligands are used for the enantioselective hydrogenation of imines, as investigated by Zhu et al. (2006). This process is crucial in producing optically active pharmaceuticals and fine chemicals.

  • Organic Light-Emitting Diodes (OLEDs) : The work by Şahi̇n et al. (2014) explores the use of iridium(III) complexes in OLEDs. These complexes exhibit yellow emission and high thermal stability, making them suitable for display technologies.

  • Photoluminescence Applications : The study by Chung et al. (2015) reveals that iridium(III) complexes with N-heterocyclic carbene ligands exhibit photoluminescence. This property is useful in lighting and display technologies.

  • Phosphorescence Properties : Volpi et al. (2012) discuss the phosphorescence properties of certain iridium(III) complexes, relevant for applications in light-emitting devices and sensors.

  • Electroluminescence in Lighting and Displays : A study by Ionkin et al. (2007) focuses on the electroluminescence of bis-cycloiridiated complexes, which has implications for lighting and display technologies.

  • Coordination Chemistry and Ligand Design : The research by Titova et al. (2016) on iridium complexes with pyridines contributes to understanding the coordination chemistry and ligand design for transition metal complexes.

  • Aggregation-Induced Phosphorescent Emission (AIPE) : Shan et al. (2011) report on iridium complexes with AIPE properties, valuable for sensor technologies and optical materials.

properties

IUPAC Name

[(3S)-4'-bis(3,5-ditert-butylphenyl)phosphaniumyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-[(3-methylpyridin-2-yl)methyl]azanide;chloro(dihydrido)iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N2P.ClH.Ir.2H/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13;;;;/h14-21,26-32H,22-25,33H2,1-13H3;1H;;;/q-1;;+1;;/t52-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPBJABIVGWVDU-IUKTUPIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C[N-]C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)[PH+](C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)C[N-]C2=CC=CC3=C2[C@]4(CC3)CCC5=C4C(=CC=C5)[PH+](C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67ClIrN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 2
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 3
Reactant of Route 3
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 4
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 5
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 6
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

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